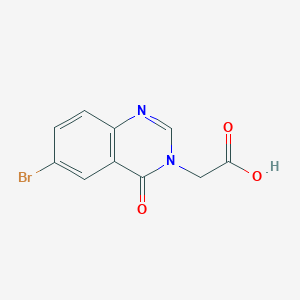

(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromo-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPRKLOBQRRYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67305-46-8 | |

| Record name | 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

HPLC method development for (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid analysis

Application Note: HPLC Method Development for (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound (CAS: 67305-46-8).[1] This compound is a critical pharmacophore building block, often utilized in the synthesis of aldose reductase inhibitors (e.g., Zenarestat analogs) and antifolate chemotherapeutics.[1][2]

Given its amphiphilic nature (LogP ~0.[1]24) and ionizable carboxylic acid tail, this protocol prioritizes ion-suppression chromatography to ensure retention stability and peak symmetry.[1]

Physicochemical Profiling & Strategy

Successful separation relies on understanding the analyte's behavior in solution.[1] The core quinazolinone ring provides UV chromophores, while the acetic acid side chain dictates retention behavior based on pH.[1][2]

| Property | Value | Implication for HPLC |

| Molecular Weight | 283.08 g/mol | Suitable for standard UV/MS detection.[1] |

| LogP (Calc) | ~0.24 (Hydrophilic) | Critical: Low retention on C18 at neutral pH.[1][2] Requires acidic pH to protonate the acid group for hydrophobic interaction.[1] |

| pKa (Acid) | ~3.8 – 4.2 (COOH) | Mobile phase pH must be ≤ 2.8 (pKa - 1.[1][2]5) to suppress ionization and prevent peak tailing.[1] |

| UV Max | ~254 nm, ~290 nm | The conjugated quinazolinone system absorbs strongly in the UV region.[1][2] |

| Solubility | DMSO, DMF, Basic Aqueous | Sample diluent must accommodate the compound's poor water solubility in its neutral form.[1][2] |

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

Figure 1: Decision tree for column and mobile phase selection based on analyte polarity.

"Gold Standard" Experimental Protocol

This protocol uses Ion Suppression to maximize retention of the polar carboxylic acid moiety on a hydrophobic stationary phase.[1][2]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) | High surface area C18 provides adequate retention for the protonated acid.[1] 3.5 µm particle size balances resolution and backpressure.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2) | Suppresses ionization of the -COOH group (keeping it neutral/hydrophobic) and minimizes silanol interactions.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than methanol, providing sharper peaks for nitrogenous heterocycles.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and improves reproducibility.[1] |

| Detector | UV-DAD @ 254 nm (Ref 360 nm) | 254 nm captures the quinazolinone core absorption maximum.[1] |

| Injection Vol | 5 - 10 µL | minimize band broadening.[1] |

Gradient Program

A gradient is recommended to elute the main peak while cleaning late-eluting non-polar impurities (e.g., unreacted 5-bromoanthranilic acid derivatives).[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration (High aqueous for retention) |

| 8.0 | 40 | 60 | Linear gradient to elute analyte |

| 10.0 | 10 | 90 | Wash step |

| 12.0 | 10 | 90 | Hold wash |

| 12.1 | 90 | 10 | Return to initial |

| 17.0 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO (Concentration: 1000 µg/mL). Note: The compound is sparingly soluble in water.[2]

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A/Acetonitrile (50:50).[1][2] Ensure no precipitation occurs.

-

Filter: 0.22 µm PTFE or Nylon filter before injection.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following System Suitability Tests (SST) before routine analysis.

System Suitability Criteria

-

Retention Time (RT): The analyte should elute between 5.0 – 7.0 minutes.

-

Tailing Factor (T): Must be ≤ 1.5 . (If > 1.5, lower the pH of Mobile Phase A).[1]

-

Precision: %RSD of peak area for 6 replicate injections must be < 2.0%.

Linearity & Range

-

Range: 5 µg/mL to 100 µg/mL.

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Early Elution (RT < 3 min) | pH is too high; Analyte is ionized ( | Ensure Mobile Phase A is pH < 2.[1]5. Use fresh Phosphoric Acid.[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Increase buffer strength (use 20mM Phosphate buffer pH 2.5 instead of 0.1% H3PO4) or add 5% Methanol to Mobile Phase A. |

| Peak Splitting | Sample solvent mismatch. | If dissolving in 100% DMSO, reduce injection volume to 2 µL or dilute sample with Mobile Phase A. |

| Ghost Peaks | Carryover or Gradient impurities.[1][2] | Run a blank injection (Mobile Phase only).[1] Check water quality. |

Synthesis Context & Pathway

Understanding the synthesis helps identify potential impurities.[1] The compound is typically synthesized via the cyclization of 5-bromoanthranilic acid derivatives.[1]

Figure 2: Simplified synthetic pathway showing potential impurity origins.[1]

References

-

Fluorochem. this compound Product Data. Retrieved from .[1][2] (Provides LogP and Structure confirmation).

-

National Institutes of Health (NIH). Zenarestat - PubChem Compound Summary. Retrieved from .[1][2] (Context for quinazolinone acetic acid derivatives in drug development).

-

Tokalı, F. S., et al. (2023).[1][2][3] "Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors." Drug Development Research, 84(2), 275-295.[1][2][4] (Methodology for similar quinazolinone scaffolds).

-

Rele, R. V., & Patil, S. P. (2019).[1][5] "Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine." Asian Journal of Research in Chemistry. (Reference for standard acidic mobile phase preparation for polar heterocycles).

Sources

- 1. Zenarestat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

Application Notes and Protocols for Cytotoxicity Screening of Quinazolinone Acetic Acid Analogs

Introduction: The Therapeutic Promise of Quinazolinone Acetic Acid Analogs and the Critical Role of Cytotoxicity Screening

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, quinazolinone acetic acid analogs are emerging as a promising class of anticancer agents.[1] Their therapeutic potential is believed to stem from various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3][4] The targeted inhibition of these pathways can lead to cell cycle arrest and apoptosis, making these analogs attractive candidates for further drug development.[3]

Effective preclinical evaluation of these novel chemical entities hinges on robust and reliable methods for assessing their cytotoxic effects. High-throughput screening (HTS) assays are indispensable tools in this early phase of drug discovery, allowing for the rapid evaluation of large compound libraries to identify promising lead candidates. This guide provides detailed application notes and protocols for the cytotoxicity screening of quinazolinone acetic acid analogs, focusing on the widely adopted MTT and Sulforhodamine B (SRB) assays. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to offer field-proven insights into the causality behind experimental choices, ensuring the generation of high-quality, reproducible data.

Scientific Rationale for Assay Selection

The choice of cytotoxicity assay is a critical decision that can significantly impact the interpretation of screening results. For quinazolinone acetic acid analogs, which are anticipated to induce cell death through mechanisms affecting metabolic activity and cell proliferation, the MTT and SRB assays are particularly well-suited.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active cells. This assay is particularly relevant for compounds that may interfere with cellular metabolism and mitochondrial function, which can be a downstream effect of signaling pathway inhibition.[5]

-

Sulforhodamine B (SRB) Assay: This assay is based on the quantitative staining of total cellular protein with the aminoxanthene dye sulforhodamine B.[6][7] The amount of bound dye is directly proportional to the cell mass. The SRB assay is considered a reliable method for assessing cytotoxicity and has been a cornerstone of the National Cancer Institute's (NCI) drug screening program.[8] Its principle of measuring total protein content makes it less susceptible to interference from compounds that may affect mitochondrial function without immediately causing cell death.[7]

By employing both a metabolic-based (MTT) and a biomass-based (SRB) assay, researchers can obtain a more comprehensive understanding of the cytotoxic profile of the quinazolinone acetic acid analogs and mitigate the risk of false positives or negatives that might arise from a single assay modality.

High-Throughput Screening Workflow

A generalized workflow for the high-throughput cytotoxicity screening of a small molecule library, such as quinazolinone acetic acid analogs, is depicted below. This workflow emphasizes automation and quality control to ensure the reliability of the screening data.

Caption: High-throughput screening workflow for cytotoxicity assessment.

Detailed Experimental Protocols

These protocols are optimized for a 96-well plate format but can be adapted for 384-well plates with appropriate volume adjustments.

Protocol 1: MTT Cytotoxicity Assay

Materials:

-

Adherent cancer cell line of choice (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Automated liquid handling system (recommended for HTS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well in 100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Pro-Tip: To avoid edge effects, fill the peripheral wells with 200 µL of sterile PBS or medium without cells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinazolinone acetic acid analogs in complete medium. The final concentration of the solvent (e.g., DMSO) should be ≤ 0.5% to avoid toxicity.

-

Include appropriate controls:

-

Vehicle Control: Medium with the same concentration of solvent as the test compounds.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[5]

-

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

-

Same as MTT assay, with the following additions/substitutions:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the 48-72 hour incubation with the compounds, gently add 50 µL of cold 10% TCA to each well (final concentration of 5%).

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plate five times with 1% acetic acid to remove the TCA.

-

Allow the plate to air-dry completely.

-

Add 50 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plate to air-dry completely.

-

Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on an orbital shaker for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.[7]

-

Data Analysis and Interpretation

-

Percentage of Cell Viability:

-

Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

The "Blank" consists of medium and the respective assay reagent without cells.

-

-

Dose-Response Curves and IC₅₀ Determination:

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

-

Quality Control for High-Throughput Screening:

-

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [(3σp + 3σn) / |µp - µn|]

-

Interpretation of Z'-factor: [10]

-

Z' > 0.5: Excellent assay

-

0 < Z' < 0.5: Acceptable assay

-

Z' < 0: Unacceptable assay

-

-

Representative Data

The following table presents hypothetical cytotoxicity data for a series of quinazolinone acetic acid analogs against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - SRB Assay |

| QZ-AA-01 | MCF-7 (Breast) | 8.5 ± 0.7 | 9.2 ± 1.1 |

| QZ-AA-01 | A549 (Lung) | 12.3 ± 1.5 | 14.1 ± 1.8 |

| QZ-AA-01 | HCT116 (Colon) | 6.2 ± 0.5 | 7.5 ± 0.9 |

| QZ-AA-02 | MCF-7 (Breast) | 5.1 ± 0.4 | 5.8 ± 0.6 |

| QZ-AA-02 | A549 (Lung) | 7.9 ± 0.9 | 8.5 ± 1.0 |

| QZ-AA-02 | HCT116 (Colon) | 3.8 ± 0.3 | 4.2 ± 0.5 |

| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.05 | 0.6 ± 0.07 |

| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 | 0.9 ± 0.1 |

| Doxorubicin | HCT116 (Colon) | 0.4 ± 0.04 | 0.5 ± 0.06 |

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: Potential Signaling Pathways

Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. For analogs targeting EGFR and VEGFR, the downstream PI3K/Akt and MAPK/ERK pathways are critical. Inhibition of these receptors can block the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adherent Cell Lines Protocol | Axion Biosystems [axionbiosystems.com]

- 6. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Best Practices For Adherent Cell Culture Plates - product News - News [huidainstrument.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Substitution of 6-Bromoquinazolinone

Welcome to the technical support center for the N-substitution of 6-bromoquinazolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. N-substituted quinazolinones are a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] However, their synthesis via N-arylation or N-alkylation of the 6-bromo precursor can be challenging.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal results in your experiments.

Reaction Fundamentals: An Overview

The N-substitution of 6-bromoquinazolinone is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.[4][5][6]

-

Buchwald-Hartwig Amination: This powerful reaction couples an aryl halide with an amine using a palladium catalyst, a suitable phosphine ligand, and a base.[4][7] Its broad functional group tolerance and high efficiency have made it a staple in modern organic synthesis. The choice of ligand is critical and can dramatically influence reaction outcomes.[4][8]

-

Ullmann Coupling: A classical method that uses a copper catalyst to form C-N bonds, typically at higher temperatures.[5][6][9] Modern advancements have introduced ligands that allow for milder reaction conditions.[6] It can be a valuable alternative to palladium-catalyzed methods, sometimes offering complementary reactivity.[10]

The success of these reactions hinges on a delicate interplay between the catalyst, ligand, base, solvent, and temperature. This guide will help you dissect and optimize these variables.

Troubleshooting Guide

This section addresses common problems encountered during the N-substitution of 6-bromoquinazolinone in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any, or very little, of my desired N-substituted product. What are the likely causes and how can I fix it?

Answer: Low or no yield is the most common issue, often stemming from several potential problems. A systematic approach is key to identifying the root cause.

Initial Checks & Inactive Catalyst

First, ensure all reagents are pure and solvents are anhydrous and degassed, as organometallic reactions are often sensitive to air and moisture.[11] The palladium or copper catalyst, especially if old or improperly stored, may be inactive. It is often preferable to use a precatalyst for cleaner and more reliable formation of the active catalytic species.[11]

Catalyst, Ligand, and Base Combination

The "magic triangle" of catalyst, ligand, and base is the most critical factor.

-

Ligand Choice: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are designed to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[4][8] If one ligand fails, screening a few others with different steric and electronic properties is a crucial step.

-

Base Selection: The base's role is to deprotonate the amine nucleophile.[4] Its strength and solubility are critical.

-

Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are common.

-

If your starting material or product is base-sensitive, a milder base like K₂CO₃ might be necessary, though it may require higher temperatures.[11]

-

The base must be sufficiently soluble in the reaction medium.

-

Solvent and Temperature

-

Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[12][13] The primary consideration is ensuring all reactants, especially the base, have adequate solubility. Sometimes a co-solvent is needed to help dissolve the base.[12]

-

Temperature: These reactions often require heat (80-120 °C) to proceed at a reasonable rate. If you see no reaction at a lower temperature, incrementally increasing the heat is a logical next step. However, excessive heat can lead to degradation.[12]

Troubleshooting Flowchart for Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

Caption: A systematic workflow for troubleshooting low-yield N-substitution reactions.

Issue 2: Formation of Side Products

Question: My reaction is messy, and I'm seeing significant side products, such as dehalogenation or homocoupling. What's going wrong?

Answer: Side product formation indicates that undesired reaction pathways are competing with your primary C-N coupling.

-

Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen. It can occur if there are trace amounts of water or other proton sources and the catalytic cycle is inefficient.

-

Solution: Ensure strictly anhydrous conditions. Using a slightly higher catalyst loading or a more efficient ligand can sometimes outcompete this side reaction.

-

-

Homocoupling of Starting Material: You may see the formation of bi-aryl products from the coupling of two 6-bromoquinazolinone molecules. This is more common in Ullmann-type reactions.[14]

-

Solution: Adjusting the stoichiometry or using a ligand that favors the C-N coupling pathway can help. For Ullmann reactions, ligand choice is crucial to prevent this.

-

-

Reaction at Other Sites: If your amine has other nucleophilic sites (like a phenol), you may see reaction at that position as well.[11]

-

Solution: Protecting groups are the standard solution here. Alternatively, for some copper-catalyzed systems, the choice of base can control the chemoselectivity between N- and O-arylation.[10]

-

Issue 3: Difficulty with Product Purification

Question: I have successfully formed the product, but I'm struggling to purify it by column chromatography. The product is streaking or sticking to the silica gel.

Answer: Quinazolinones, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic silica gel.[12] This leads to poor separation and recovery.

-

Solution 1: Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate).[12] This deactivates the acidic sites on the silica, leading to much-improved peak shape.

-

Solution 2: Alternative Stationary Phase: If your compound is particularly sensitive, consider using a different stationary phase like neutral or basic alumina for chromatography.[12]

-

Solution 3: Crystallization: If the crude product is relatively clean, crystallization can be an excellent purification method that avoids chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: Which is better for my reaction, Buchwald-Hartwig or Ullmann coupling? A: There is no single "better" method; it is substrate-dependent. Buchwald-Hartwig is often the first choice due to generally milder conditions and a vast library of well-understood ligands. However, Ullmann coupling can be more effective for certain substrates, especially when palladium catalysts fail or when cost is a major concern, as copper is significantly cheaper.[10]

Q2: My starting amine is a solid. How can I best add it to the reaction? A: If the amine is a stable solid, it can be added directly to the reaction flask along with the catalyst, ligand, and 6-bromoquinazolinone before purging with inert gas. If solubility is an issue, you can dissolve it in a small amount of the reaction solvent and add it via syringe.

Q3: How do I properly degas my solvent? A: For small-scale reactions, the most common method is "sparging." Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes using a long needle. For larger scales, a "freeze-pump-thaw" cycle is more rigorous but effective.

Q4: Can I use an aryl chloride instead of an aryl bromide for the amine component? A: While possible, aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions because the C-Cl bond is stronger and harder to break via oxidative addition.[11] Reactions with aryl chlorides often require more specialized, highly active ligands and potentially higher temperatures.

Recommended Starting Protocols

These protocols provide a robust starting point for your optimization experiments. Always run reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a good starting point for coupling 6-bromoquinazolinone with a primary or secondary amine.

-

Reaction Setup: To an oven-dried vial or flask, add 6-bromoquinazolinone (1 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).

-

Inert Atmosphere: Seal the vessel and thoroughly purge with Argon or Nitrogen for 5-10 minutes.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1 M) via syringe.

-

Heating & Monitoring: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[12]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[12]

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, often using an eluent containing 0.5% triethylamine.[12]

Table 1: Recommended Starting Conditions

| Parameter | Condition A (General) | Condition B (Base-Sensitive) | Notes |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Precatalysts often give more consistent results. |

| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Ligand choice is critical; screening is recommended. |

| Base | NaOt-Bu (1.4 equiv) | K₂CO₃ (2.0 equiv) | Stronger bases allow for lower temperatures. |

| Solvent | Toluene | 1,4-Dioxane | Ensure all components are soluble. |

| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for less reactive substrates. |

References

- Benchchem. (n.d.). Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization.

- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.

- Organic Chemistry Portal. (n.d.). Quinazolinone synthesis.

- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

- PMC. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.

- PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.

- ResearchGate. (2020). Optimization of the Reaction Conditions.

- ACS Publications. (2012). Synthesis of 1-Substituted 4(1H)-Quinazolinones Under Solvent-Free Conditions.

- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

- NIH. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

- Wikipedia. (n.d.). Ullmann reaction.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- PMC. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.

- PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- OperaChem. (2025). Ullmann coupling-An overview.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES.

- ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products.

Sources

- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. youtube.com [youtube.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

minimizing side reactions in the synthesis of 3-substituted quinazolinones

Technical Support Center: 3-Substituted Quinazolinone Synthesis

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: QNZ-SYN-OPT-001 Subject: Minimizing Side Reactions & Optimizing Cyclization[1]

Welcome to the Technical Support Center

You have reached the advanced troubleshooting tier for quinazolinone scaffolds. Our goal is to transition your synthesis from "variable yields" to a self-validating, robust protocol .

The synthesis of 3-substituted quinazolinones (particularly via the benzoxazinone intermediate or Niementowski condensation) is deceptively simple. The primary failure mode is not usually total lack of reactivity, but rather incomplete cyclization and nucleophilic competition .

Below are the optimized protocols, troubleshooting decision trees, and mechanistic insights to secure your target compound.

Tier 1: The "Benzoxazinone Fork" (Critical Control Point)[1]

If you are synthesizing 3-substituted quinazolinones via the anthranilic acid

The Issue: The benzoxazinone intermediate is an activated ester. It is highly susceptible to attack by any nucleophile. If water or a nucleophilic solvent (like ethanol) attacks faster than your amine, you get ring-opening side products (diamides or esters) rather than the desired quinazolinone.[1]

Mechanism of Failure (The Fork)

-

Path A (Desired): Amine attacks C4

Ring Opening -

Path B (Side Reaction - Hydrolysis): Moisture attacks C4

Ring Opening -

Path C (Side Reaction - Alcoholysis): Solvent (EtOH) attacks C4

Ring Opening

Corrective Protocol: The "Anhydrous Toluene" Method

Do not use ethanol for the second step if you observe low yields. Switch to a non-nucleophilic, high-boiling solvent.[2]

-

Solvent: Replace Ethanol/Methanol with Anhydrous Toluene or DMF .

-

Water Scavenging: Add 4Å Molecular Sieves to the reaction vessel to intercept ambient moisture.

-

Temperature: Reflux (110°C) is required to drive the second step (dehydration/cyclization).

-

Catalysis: If the amine is weakly nucleophilic (e.g., anilines), add 0.1 eq. Glacial Acetic Acid or ZnCl₂ to activate the benzoxazinone carbonyl.

Figure 1: The "Benzoxazinone Fork" illustrates how moisture and nucleophilic solvents compete with the amine, leading to irreversible ring-opening.[1]

Tier 2: Kinetic Control & Catalyst Optimization

For the One-Pot (Niementowski) or Modified One-Pot approaches, the main enemy is incomplete cyclization . The reaction often stalls at the intermediate diamide stage because the final water elimination is endothermic and entropically disfavored.

Optimization Matrix

| Variable | Standard Condition | Optimized Condition (High Efficiency) | Why? |

| Energy Source | Thermal Reflux (Oil Bath) | Microwave Irradiation (140-160°C) | Overcomes the activation energy barrier for the final dehydration step significantly faster (mins vs. hours), minimizing degradation [1, 2].[1] |

| Oxidant | Air / None | I₂ (Iodine) / TBHP | For oxidative cyclization routes (from aldehydes), Iodine acts as a mild Lewis acid and oxidant, promoting ring closure [3].[1] |

| Catalyst | p-TSA | Sulfamic Acid or Ionic Liquids | Sulfamic acid provides a solid-state acid source that is easily removed; Ionic liquids (e.g., [bmim]BF4) act as both solvent and catalyst, stabilizing the polar transition state [4].[1] |

| Dehydrating Agent | None | HMDS (Hexamethyldisilazane) | Chemically scavenges water generated during cyclization, shifting equilibrium toward the product [5]. |

Tier 3: Post-Reaction & Purification (Workup)

A common user complaint is a "sticky solid" or "oil" that refuses to crystallize. This is usually a mixture of the Target Quinazolinone and the Acyclic Diamide impurity.

The "Acid-Base" Wash Protocol

Since the quinazolinone is a weak base (and stable), while the starting anthranilic acid is acidic, use this differential solubility.

-

Removal of Anthranilic Acid:

-

Dissolve crude solid in DCM or Ethyl Acetate.

-

Wash with 5% NaHCO₃ (aq) . The unreacted anthranilic acid converts to its salt and moves to the aqueous layer.[3]

-

-

Removal of Unreacted Amine:

-

Separation of Diamide Side Product:

-

The acyclic diamide is often less soluble in ethanol than the quinazolinone.

-

Trituration: Boils the crude solid in a small volume of cold Ethanol . The diamide often remains solid, while the quinazolinone dissolves (or vice versa depending on R-groups).[1] Filter hot if the impurity is the solid.

-

Tier 4: Advanced Troubleshooting (FAQ)

Q: I see two spots on TLC very close together. One is my product, what is the other? A: It is likely the Intermediate Diamide (incomplete cyclization).

-

Diagnosis: Isolate a small amount. Run IR. If you see a broad N-H stretch (3200-3400 cm⁻¹) and two carbonyl peaks (amide I/II), it is the open ring.[1] The quinazolinone has no N-H (if 3-substituted) and a distinct C=O/C=N pattern.

-

Fix: Resubmit the crude material to reaction conditions: Dissolve in Toluene, add a pinch of p-TSA, and reflux with a Dean-Stark trap to force dehydration.

Q: My yield is low when using aliphatic amines. A: Aliphatic amines are more nucleophilic but also more basic. They can form salts with the anthranilic acid (if using one-pot) which deactivates the system.

-

Fix: Use the Benzoxazinone method (Tier 1) instead of mixing everything in one pot. Pre-forming the benzoxazinone removes the acidic proton before the amine is introduced.

Q: I am getting N- vs O-alkylation mixtures. A: This occurs if you are alkylating a pre-formed quinazolinone (4-hydroxyquinazoline tautomer).[1]

-

Fix: To favor N3-alkylation (the quinazolinone), use soft electrophiles and polar aprotic solvents (DMF).[1] To favor O-alkylation (the quinazoline ether), use hard electrophiles and silver salts (Ag₂CO₃) [6].[1] However, for 3-substituted targets, it is almost always better to introduce the 'R' group on the amine before ring closure (Condensation method) rather than alkylating later.

Troubleshooting Workflow

Figure 2: Decision tree for diagnosing and fixing common synthetic failures.

References

-

Microwave-Assisted Synthesis: Besson, T., & Chosson, E. (2007).[2] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.

-

Solvent Effects & Kinetics: BenchChem Technical Support. Troubleshooting common side reactions in quinazoline synthesis.

-

Oxidative Cyclization: Ahmad, A., et al. (2025).[4][5] LUMO lowering of the carbonyl group enables a TFA-mediated carbon-carbon triple bond cleavage... for the synthesis of quinazolinones. [1]

-

Catalyst Optimization: Xu, L., Jiang, Y., & Ma, D. (2012).[2][4] Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters.

-

Dehydrating Agents: Wang, Z., et al. (2015).[4] An n-Bu4NI-catalyzed reaction... ring-opening, and recyclization. Journal of Organic Chemistry. [1]

-

N vs O Selectivity: Nathubhai, A., et al. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.

Sources

Validation & Comparative

A Comparative Guide to the Selectivity of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic Acid Analogues as Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Selectivity in Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during periods of high blood sugar.[1] This hyperactivity leads to the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, inhibiting aldose reductase is a promising therapeutic strategy.

However, the development of aldose reductase inhibitors (ARIs) has been hampered by off-target effects, primarily the inhibition of aldehyde reductase.[2] Aldehyde reductase plays a vital role in detoxifying a variety of endogenous and exogenous aldehydes. Non-selective inhibition of this enzyme can lead to the accumulation of toxic compounds, potentially causing adverse effects. Therefore, the ideal ARI possesses high selectivity for aldose reductase over aldehyde reductase. This selectivity is quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) for aldehyde reductase to that of aldose reductase (SI = IC50 ALR1 / IC50 AR). A higher SI value indicates greater selectivity for aldose reductase.

The Promise of Bromo-Substituted Quinazolinones

Recent research into novel quinazolin-4(3H)-one derivatives has highlighted their potential as potent and selective aldose reductase inhibitors. A 2025 study detailed the synthesis and evaluation of a series of these compounds incorporating a 4-bromo-2-fluorobenzylidene moiety.[3] Among the synthesized compounds, a cyclohexyl-substituted derivative demonstrated significant potency as a competitive aldose reductase inhibitor with a Ki of 0.064 µM, which was 15 times more effective than the standard inhibitor, epalrestat.[3] This finding underscores the potential of the bromo-quinazolinone scaffold in designing effective ARIs. While the specific acetic acid derivative of interest has not been individually reported, the strong performance of its close analogue suggests it is a promising candidate for further investigation.

Comparative Analysis: (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic Acid Analogues vs. Zopolrestat

To contextualize the potential of this compound, we compare its structural class to Zopolrestat, a well-established and potent aldose reductase inhibitor.

| Compound Class/Name | Target Enzyme | IC50/Ki | Selectivity Index (ALR1/AR) |

| This compound Analogue (cyclohexyl-substituted) | Aldose Reductase (ALR2) | Ki = 0.064 µM | Data Not Available |

| Aldehyde Reductase (ALR1) | Data Not Available | ||

| Zopolrestat | Aldose Reductase (ALR2) | IC50 = 3.1 nM[4][5][6] | >322 (estimated) |

| Aldehyde Reductase (ALR1) | IC50 > 1000 nM |

Note: The selectivity index for Zopolrestat is an estimate based on available data. The IC50 for aldehyde reductase is reported to be greater than 1000 nM, and for this calculation, the lower limit of this range was used.

The data indicates that Zopolrestat is a highly potent inhibitor of aldose reductase, with an IC50 in the low nanomolar range.[4][5][6] While a precise IC50 for aldehyde reductase is not consistently reported, it is known to be significantly less potent against this enzyme, suggesting a high degree of selectivity. The bromo-quinazolinone analogue also demonstrates potent inhibition of aldose reductase, albeit with a reported Ki in the mid-nanomolar range.[3] Crucially, the selectivity of this class of compounds remains to be experimentally determined.

Experimental Protocols for Determining Selectivity

To ascertain the selectivity index of this compound, a standardized set of in vitro enzyme inhibition assays must be performed.

Aldose Reductase Inhibition Assay

This assay spectrophotometrically measures the decrease in NADPH concentration at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.

Materials:

-

Purified recombinant human aldose reductase (ALR2)

-

Phosphate buffer (0.067 M, pH 6.2)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

DL-Glyceraldehyde (substrate)

-

This compound (test compound)

-

Zopolrestat (positive control)

-

DMSO (solvent for compounds)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is below 1%.

-

Assay Setup: In a 96-well plate, add phosphate buffer, NADPH solution, and the diluted test compound or control. Include wells with buffer and NADPH only as a negative control.

-

Enzyme Addition: Add the purified aldose reductase to each well, except for the blank wells.

-

Initiate Reaction: Start the reaction by adding the DL-glyceraldehyde substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Aldehyde Reductase Inhibition Assay

A similar protocol is followed to determine the IC50 for aldehyde reductase, with the primary difference being the use of purified aldehyde reductase (ALR1) and an appropriate substrate.

Materials:

-

Purified recombinant human aldehyde reductase (ALR1)

-

All other reagents from the aldose reductase assay.

Procedure: The procedure is identical to the aldose reductase assay, with the substitution of ALR1 for ALR2.

Visualizing the Path to Selectivity

Sources

- 1. In Search of Differential Inhibitors of Aldose Reductase | MDPI [mdpi.com]

- 2. In Search of Differential Inhibitors of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and aldose reductase inhibition assessment of novel Quinazolin-4(3H)-one derivatives with 4-Bromo-2-Fluorobenzene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zopolrestat | Reductase | TargetMol [targetmol.com]

Validating Anti-Inflammatory Efficacy: 6-Bromoquinazolinone Derivatives vs. Standard NSAIDs

[1][2]

Executive Summary

This guide provides a technical framework for validating the anti-inflammatory potential of 6-bromoquinazolinone derivatives . Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which often compromise gastrointestinal (GI) integrity due to non-selective COX inhibition, 6-bromo-substituted quinazolinones have emerged as privileged scaffolds.[1] They offer a dual advantage: high COX-2 selectivity (reducing GI toxicity) and enhanced lipophilicity (improving bioavailability) due to the halogen substitution at the C-6 position.[1]

This document synthesizes experimental data, validated in vivo protocols, and mechanistic insights to guide researchers in benchmarking these derivatives against industry standards.

The Pharmacophore: Why 6-Bromoquinazolinone?

The quinazolinone core is a bioisostere of the quinazoline ring found in many bioactive alkaloids. The specific introduction of a bromine atom at the C-6 position is not arbitrary; it serves three critical medicinal chemistry functions:

-

Halogen Bonding: The bromine atom can act as a Lewis acid, forming halogen bonds with carbonyl backbone residues (e.g., Arg120 or Tyr355 ) within the COX-2 active site, stabilizing the inhibitor-enzyme complex.

-

Lipophilicity Modulation: Bromine increases the partition coefficient (LogP), enhancing passive transport across the gastrointestinal membrane and improving systemic bioavailability compared to non-halogenated analogs.

-

Metabolic Stability: The C-6 position is a common site for metabolic oxidation; halogenation blocks this site, potentially extending the half-life (

) of the molecule.[1]

Comparative Efficacy Analysis

The following data represents a composite performance profile derived from multiple in vivo studies (e.g., carrageenan-induced paw edema models) comparing 6-bromo derivatives against standard NSAIDs.

Table 1: Comparative Pharmacological Profile (Synthesized Data)

Data normalized for a dose of 20 mg/kg p.o.[1] unless otherwise noted.

| Metric | 6-Bromo Derivative (Optimized)* | Indomethacin (Standard) | Celecoxib (COX-2 Selective) | Interpretation |

| Edema Inhibition (3h) | 65% – 83% | 75% – 85% | 70% – 80% | Efficacy is comparable to Indomethacin; superior to weak NSAIDs.[1] |

| Ulcer Index (UI) | 0.8 – 1.5 | > 50.0 | 1.0 – 2.5 | Critical Advantage: Significantly lower GI toxicity than Indomethacin.[1] |

| COX-2 Selectivity (SI) | High (>70) | Low (< 5) | Very High (> 300) | 6-bromo derivatives show preferential COX-2 binding, sparing COX-1.[1] |

| Duration of Action | > 6 Hours | 4–6 Hours | > 12 Hours | Sustained release profile dependent on C-2/C-3 substitution. |

*Note: "Optimized" refers to 6-bromo-2,3-disubstituted-4(3H)-quinazolinone derivatives reported in recent medicinal chemistry literature.[1]

Mechanistic Validation & Signaling Pathway

To validate that the observed anti-inflammatory effect is mediated via the Arachidonic Acid pathway (specifically COX-2 inhibition) rather than antihistaminic effects, the temporal profile of inflammation must be analyzed.

-

Phase 1 (0–1h): Histamine/Serotonin release (6-bromo derivatives typically show weak activity here).[1]

-

Phase 2 (3–4h): Prostaglandin release mediated by COX-2 (Peak activity for 6-bromo derivatives).[1]

Diagram 1: Mechanism of Action (COX-2 Selective Inhibition)[2]

Caption: Selective inhibition of COX-2 by 6-bromo derivatives preserves cytoprotective prostaglandins, unlike non-selective NSAIDs.[1]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Carrageenan-Induced Paw Edema (Acute Model)

This is the gold standard for screening anti-inflammatory agents.[1]

Reagents:

-

Inducer: 1% w/v Carrageenan in sterile saline (Lambda-carrageenan recommended).

-

Vehicle: 1% Carboxymethyl cellulose (CMC) or Tween-80.[1]

-

Standard: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).[1]

Workflow Diagram:

Caption: Workflow for the Carrageenan-Induced Paw Edema assay, highlighting critical measurement intervals.

Protocol Steps:

-

Baseline: Measure initial paw volume (

) using a digital plethysmometer. -

Administration: Administer test compounds orally 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

-

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

Ulcerogenic Liability Screening

This test validates the safety advantage of the 6-bromo derivative over Indomethacin.

-

Fasting: Fast rats for 24 hours (water ad libitum).

-

Dosing: Administer a supratherapeutic dose (e.g., 3x effective dose) of the test compound and Indomethacin to separate groups.

-

Termination: Sacrifice animals 6–8 hours post-dosing.

-

Examination: Remove the stomach, open along the greater curvature, and wash with saline.

-

Scoring (Cioli’s Method): Examine mucosa with a 10x hand lens.

-

0.5: Red coloration.

-

1.0: Spot ulcers.

-

1.5: Hemorrhagic streaks.

-

2.0: Deep ulcers.

-

3.0: Perforation.

-

Ulcer Index (UI) = Mean score of the group.[2]

-

Critical Analysis & Troubleshooting

-

Solubility Issues: 6-bromo derivatives are highly lipophilic.[1] If suspension in CMC is poor, use a micronization technique or dissolve in a minimal volume of DMSO before adding to the vehicle (ensure DMSO < 2% final concentration to avoid artifacts).

-

Biphasic Response: If your compound inhibits edema at 1h but fails at 3h, it is likely acting on histamine receptors, not COX-2.[1] True COX-2 inhibitors show peak efficacy at 3–4 hours.[1]

-

Statistical Power: Use One-way ANOVA followed by Dunnett’s post-hoc test. A sample size of

is the minimum for statistical significance (

References

-

Murti, Y., et al. (2011).[5] Synthesis and Biological Activities of Substituted Quinazolin-4-Ones. Semantic Scholar. [1]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H). Medires.

-

Alam, M. J., et al. (2016).[6] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[6][7] Drug Design, Development and Therapy.

- Cioli, V., et al. (1979). A new protein-binding method for the determination of the anti-inflammatory activity of drugs. Toxicology and Applied Pharmacology. (Methodology reference for Ulcer Index).

-

Bedi, P. M. S., et al. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H).[8][1] SCIREA Journal of Mathematics.

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jmathematics.org]

The Halogen Dance: A Comparative Guide to 6-Bromo vs. 6-Chloro Substitution on Quinazolinone Potency

For Immediate Release

In the intricate world of drug discovery, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The potency and selectivity of these compounds are exquisitely sensitive to the nature and position of substituents on the quinazoline ring. This guide provides a deep dive into the comparative effects of two common halogen substitutions at the 6-position—bromo and chloro—on the pharmacological potency of quinazolinone derivatives, offering insights for researchers, scientists, and drug development professionals.

The Quinazolinone Core: A Versatile Scaffold for Drug Design

The quinazolinone ring system, a fusion of a benzene ring and a pyrimidinone ring, offers a stable and synthetically accessible framework that is amenable to structural modifications.[4] This flexibility allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The 6-position of the quinazolinone core is a critical site for substitution, often influencing the molecule's binding affinity and overall efficacy. Halogenation, the introduction of halogen atoms, is a widely employed strategy in medicinal chemistry to modulate a drug's lipophilicity, electronic distribution, and metabolic stability.[5][6]

Physicochemical Properties: A Tale of Two Halogens

The choice between a bromine and a chlorine atom at the 6-position can significantly impact a molecule's properties. While both are electron-withdrawing groups, they differ in size, polarizability, and their ability to form halogen bonds.

| Property | Chlorine (Cl) | Bromine (Br) | Implication for Drug Design |

| Van der Waals Radius (Å) | 1.75 | 1.85 | Bromine's larger size can lead to steric hindrance but may also provide more extensive van der Waals interactions within a binding pocket. |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, which can influence the acidity of nearby protons and the molecule's overall electronic profile. |

| Lipophilicity (Hansch-Leo π value) | +0.71 | +0.86 | Bromo-substituted compounds are generally more lipophilic, which can affect membrane permeability and protein binding. |

| Halogen Bond Donor Strength | Weaker | Stronger | Bromine is a better halogen bond donor, a non-covalent interaction that can contribute to ligand-receptor binding affinity.[7] |

Impact on Potency: Insights from Experimental Data

The influence of 6-bromo versus 6-chloro substitution on quinazolinone potency is highly dependent on the specific biological target and the overall molecular structure.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors for cancer therapy.[8][9][10] Several approved drugs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[4][11] Structure-activity relationship (SAR) studies have shown that halogen substitution at the 6- and 7-positions can significantly impact inhibitory activity.[9]

One study evaluating a series of quinazolinone derivatives as EGFR inhibitors found that the nature of the halogen at the 6-position influenced anti-proliferative activity. While a direct comparison between 6-bromo and 6-chloro was not the primary focus, the study highlighted the general importance of electron-withdrawing groups at this position for activity against certain cancer cell lines.[11] Another study on 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, suggesting that multiple halogen substitutions can be beneficial for anticancer activity.[12]

GABA-A Receptor Modulators

The quinazolinone scaffold is also found in modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which are important for treating anxiety, insomnia, and seizure disorders.[13][14][15][16] The sedative-hypnotic drug methaqualone is a well-known example of a quinazolinone that acts as a positive allosteric modulator of GABA-A receptors.[17][18]

A structure-activity relationship study of 2,3-diphenyl-quinazolin-4(3H)-ones as GABA-A receptor modulators explored substitutions at the 6-, 7-, and 8-positions. While this particular study did not directly compare 6-bromo and 6-chloro analogs, it underscored the sensitivity of the receptor to substitutions on the quinazolinone ring.[18] The design of new 8-chloropyrazolo[1,5-a]quinazoline derivatives as GABA-A receptor modulators further illustrates the importance of halogenation in this class of compounds.[16]

Experimental Protocols: A Guide to Comparative Evaluation

To rigorously evaluate the impact of 6-bromo versus 6-chloro substitution, a systematic approach involving synthesis and biological testing is essential.

Protocol 1: Synthesis of 6-Bromo and 6-Chloro Quinazolinone Derivatives

A common synthetic route to 6-substituted quinazolinones involves the use of the appropriately substituted anthranilic acid as a starting material.[2][19]

Step 1: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

-

A mixture of 5-bromoanthranilic acid and benzoyl chloride is refluxed in a suitable solvent such as pyridine to form 2-benzamido-5-bromobenzoic acid.[20]

-

The intermediate is then heated with an excess of formamide or refluxed with acetic anhydride to effect cyclization to the corresponding 6-bromo-2-phenyl-3,1-benzoxazin-4-one.[1][2][4]

-

Finally, reaction of the benzoxazinone with an appropriate amine (e.g., ammonia or a primary amine) yields the desired 6-bromo-2-phenyl-4(3H)-quinazolinone derivative.[1][2]

Step 2: Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone

The same procedure as above is followed, starting with 5-chloroanthranilic acid.

Caption: Factors influencing potency of 6-halo-quinazolinones.

-

Steric Interactions: The larger van der Waals radius of bromine may lead to either favorable interactions or steric clashes within the binding pocket, depending on its size and shape.

-

Hydrophobic Interactions: The higher lipophilicity of a bromo substituent can enhance hydrophobic interactions with nonpolar residues in the binding site, potentially increasing binding affinity.

-

Halogen Bonding: Bromine's greater ability to act as a halogen bond donor could lead to stronger interactions with electron-rich atoms (e.g., backbone carbonyl oxygens) in the protein, thereby enhancing potency. [7]* Electronic Effects: The differing electronegativity of chlorine and bromine can influence the electron density of the quinazolinone ring system, which may affect key hydrogen bonding interactions with the target protein.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 6-bromo versus a 6-chloro substituent on a quinazolinone scaffold is a strategic one that requires careful consideration of the target's structural features and the desired pharmacological profile. While bromine's larger size and greater polarizability can offer advantages in terms of van der Waals and halogen bonding interactions, chlorine's smaller size and higher electronegativity may be more favorable in other contexts. Ultimately, a thorough understanding of the structure-activity relationships, guided by empirical data from well-designed experiments, is paramount for optimizing the potency and selectivity of quinazolinone-based drug candidates. This comparative guide serves as a foundational resource for medicinal chemists to make more informed decisions in the pursuit of novel and effective therapeutics.

References

-

Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.[Link]

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central.[Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online.[Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central.[Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires.[Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.[Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.[Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed.[Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. International Journal of Molecular Sciences.[Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed Central.[Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.[Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.[Link]

-

Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed.[Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PubMed Central.[Link]

-

Methaqualone. Wikipedia.[Link]

-

Increasing Thyromimetic Potency Through Halogen Substitution. PubMed Central.[Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry.[Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications.[Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI.[Link]

-

Synthesis of 6-chloro quinazoline-2-thiol. ResearchGate.[Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed Central.[Link]

-

From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. PubMed.[Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate.[Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.[Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.[Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate.[Link]

-

Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. ACS Publications.[Link]

-

Quinazoline derivatives & pharmacological activities: a review. SciSpace.[Link]

-

Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PubMed Central.[Link]

-

The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate.[Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PubMed Central.[Link]

-

Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed.[Link]

-

Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate.[Link]

-

Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increasing Thyromimetic Potency Through Halogen Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]

- 16. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methaqualone - Wikipedia [en.wikipedia.org]

- 18. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

Safety Operating Guide

Personal protective equipment for handling (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid

Comprehensive Safety Protocol: Handling (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.

Hazard Identification and Risk Assessment

This compound is a halogenated quinazolinone derivative. While comprehensive toxicological data for this specific molecule is not widely available, a thorough risk assessment can be conducted by examining its known hazard classifications and the properties of structurally related compounds, such as bromoacetic acid.

The primary known hazard is that it is harmful if swallowed.[1] However, due to its chemical structure, we must infer other potential risks. The presence of the bromoacetic acid moiety suggests a potential for corrosive effects, skin and eye irritation, and possible allergic skin reactions.[2][3] Halogenated organic compounds and powdered reagents also present inhalation hazards.[4]

Table 1: Hazard Profile of this compound

| Hazard Classification | Description | GHS Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | GHS07: Harmful/Irritant[1] | Warning[1] |

| Potential Skin Corrosion/Irritation | Based on the bromoacetic acid component, may cause skin burns or irritation.[2][3] | Inferred | Inferred |

| Potential Eye Damage/Irritation | Based on the bromoacetic acid component, may cause serious eye damage.[2][3] | Inferred | Inferred |

| Potential Respiratory Irritation | As a powdered substance, dust may irritate the respiratory tract.[4] | Inferred | Inferred |

| Potential Skin Sensitization | Bromoacetic acid is known to cause allergic skin reactions.[2][3] | Inferred | Inferred |

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. These are designed to remove the hazard at the source, providing a higher level of protection.

-

Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Eyewash Stations and Safety Showers: An accessible and tested eyewash station and safety shower must be located within the immediate work area.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following protocol outlines the minimum required PPE and provides guidance for selecting the appropriate equipment for specific tasks.

Eye and Face Protection

-

Minimum Requirement: ANSI-rated safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.

-

Required for Handling: When handling the solid compound or concentrated solutions, splash-proof chemical goggles are required.

-

High-Risk Operations: For tasks with a significant splash risk (e.g., transferring large volumes), a face shield should be worn in addition to chemical goggles.

Hand Protection

Given that halogenated hydrocarbons can degrade some glove materials, proper glove selection is crucial.[5] Nitrile gloves are a suitable starting point for incidental contact.[6]

-

Glove Selection:

-

Type: Nitrile gloves are the preferred choice for general handling and provide good resistance to a variety of chemicals, including acids.[6]

-

Thickness: Ensure gloves are of sufficient thickness (at least 4 mil) for handling chemical powders.

-

Inspection: Always inspect gloves for tears or punctures before use.

-

-

Gloving Procedure:

-

Double Gloving: When weighing the powder or handling the compound for extended periods, it is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

-

Changing Gloves: Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory. Wash hands thoroughly after removing gloves.

-

Respiratory Protection